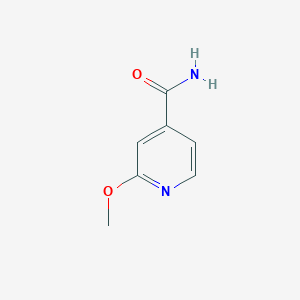

2-Methoxyisonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHCHZOJASPGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372608 | |

| Record name | 2-Methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105612-50-8 | |

| Record name | 2-Methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyisonicotinamide and Its Derivatives

Established Synthetic Pathways for 2-Methoxyisonicotinamide Core Structures

The construction of the this compound core and its analogs can be achieved through several synthetic strategies, often starting from commercially available pyridine (B92270) derivatives.

A common approach involves the use of 2-methoxynicotinic acid as a key building block. vulcanchem.com This intermediate can be coupled with various amines to form the desired amide bond. For instance, the synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide involves the aminocarbonylation of 2-methoxynicotinic acid with (5-(furan-3-yl)pyridin-3-yl)methanamine. vulcanchem.com This reaction is typically catalyzed by palladium complexes, such as Pd(OAc)₂/Xantphos, in a solvent like 1,4-dioxane (B91453) or THF. vulcanchem.com

Another versatile starting material is 2,6-dichloro-isonicotinic acid, although its cost can be a drawback for large-scale synthesis. newdrugapprovals.org A process for preparing 2-cyclopentyl-6-methoxy-isonicotinic acid, an intermediate for certain pyridine-4-yl derivatives, highlights the challenges of industrial-scale production, including the use of expensive palladium catalysts and reactive zinc complexes. newdrugapprovals.orgallfordrugs.com

The synthesis of derivatives can also start from simpler precursors. For example, 6-methoxynicotinamide (B1672817) can be synthesized from 2-chloro-5-cyanopyridine. univpm.it The process involves the substitution of the chlorine atom with a methoxide (B1231860) anion to yield 5-cyano-2-methoxypyridine, which is then converted to the final product. univpm.it Similarly, 2-bromo-6-methoxyisonicotinamide (B12953976) can be prepared from methyl 2-bromo-6-methoxyisonicotinate via amidation with an ammonia (B1221849) solution. acs.org

A retrosynthetic analysis for 6-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide suggests starting with 6-amino-4-methoxynicotinic acid, which is then activated for coupling with (1-ethyl-2-pyrrolidinyl)methanamine. vulcanchem.com

The following table summarizes key starting materials and the resulting this compound derivatives.

| Starting Material | Key Intermediates | Resulting Derivative | Ref |

| 2-Methoxynicotinic acid | (5-(Furan-3-yl)pyridin-3-yl)methanamine | N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide | vulcanchem.com |

| 2,6-Dichloro-isonicotinic acid | - | 2-Cyclopentyl-6-methoxy-isonicotinic acid | newdrugapprovals.orgallfordrugs.com |

| 2-Chloro-5-cyanopyridine | 5-Cyano-2-methoxypyridine | 6-Methoxynicotinamide | univpm.it |

| Methyl 2-bromo-6-methoxyisonicotinate | - | 2-Bromo-6-methoxyisonicotinamide | acs.org |

| 6-Amino-4-methoxynicotinic acid | (1-Ethyl-2-pyrrolidinyl)methanamine | 6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide | vulcanchem.com |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGI) are crucial for modifying the this compound scaffold to explore structure-activity relationships. imperial.ac.uk These transformations allow for the introduction of various substituents, influencing the compound's physicochemical and biological properties.

Amide Bond Formation: A primary derivatization strategy is the formation of the amide bond. This is commonly achieved by coupling a 2-methoxyisonicotinic acid derivative with an amine using standard coupling reagents like HATU or EDC/HOBt. vulcanchem.comuni-greifswald.de For instance, the synthesis of N-(4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl)-2-methoxyisonicotinamide is achieved through such a coupling reaction. humanjournals.com

Modifications on the Pyridine Ring:

Halogenation and Suzuki-Miyaura Coupling: The pyridine ring can be functionalized through halogenation followed by cross-coupling reactions. For example, 4-chloro-3-(difluoromethyl)-2-methoxypyridine (B11784209) can be synthesized from 4-chloro-2-methoxynicotinaldehyde. acs.org This halogenated intermediate can then participate in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups. vulcanchem.comacs.org

Hydroxylation: Copper(II)-mediated hydroxylation can introduce hydroxyl groups onto the pyridine ring. For example, N-PIP this compound can be hydroxylated to yield the 5-hydroxy amide as the sole product. nih.gov

C-H Etherification: Copper-catalyzed C-H etherification allows for the introduction of alkoxy groups at the C3 and C5 positions of isonicotinamides. nih.gov

Derivatization for Analytical Purposes: Chemical derivatization is also employed to improve the analytical properties of these compounds, for instance, in GC-MS analysis. jfda-online.com This can involve silylation, acylation, or alkylation to enhance volatility and detection. jfda-online.com For the analysis of related compounds like 2-methoxyestradiol, derivatization with reagents such as 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) has been shown to significantly improve sensitivity in LC-MS/MS analysis. nih.gov

The table below provides examples of functional group interconversions and derivatization strategies.

| Reaction Type | Reagents/Conditions | Transformation | Ref |

| Amide Coupling | HATU, EDC/HOBt | Carboxylic acid + Amine → Amide | vulcanchem.comuni-greifswald.de |

| Fluorination | Diethylaminosulfur trifluoride | Aldehyde → Difluoromethyl group | acs.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, boronic acid | Bromo-pyridine + Boronic acid → Aryl-substituted pyridine | vulcanchem.com |

| Hydroxylation | Cu(II) | C-H bond → C-OH bond | nih.gov |

| C-H Etherification | Cu catalyst, alcohol | C-H bond → C-OR bond | nih.gov |

| Silylation for GC-MS | Silylating agents | -OH, -NH → -OSi(CH₃)₃, -NSi(CH₃)₃ | jfda-online.com |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound is critical when the biological target exhibits stereospecific binding. Several strategies have been developed to control the stereochemistry of these molecules.

A notable example is the stereoselective and scalable synthesis of N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide. acs.orgaminer.org This process utilizes the Ellman sulfinamine methodology to install a chiral alkyl amine. acs.orgaminer.org The synthesis starts from 1,4-dioxaspiro[4.5]decan-8-one and involves a 1,4-trans-selective synthesis of a key cyclohexyl methanesulfonate (B1217627) intermediate. acs.org The addition of ethylmagnesium bromide to a sulfinimine derived from the intermediate results in a mixture of diastereomers that can be separated. thieme-connect.com

The synthesis of chiral 2-amino-1,3-diols, which can be incorporated into more complex molecules, often relies on stereoselective methods. beilstein-journals.org One approach involves the stereoselective aminohydroxylation of a carbamate (B1207046) derived from isopinocarveol. beilstein-journals.org

Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries. The oxazaphospholidine method, for example, has been used for the stereocontrolled synthesis of nucleotide prodrugs, achieving high diastereoselectivity. nih.gov This method involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with a phenol, followed by bromination and reaction with an amine. nih.gov

Key aspects of stereoselective synthesis are summarized in the table below.

| Method | Key Feature | Application Example | Ref |

| Ellman Sulfinamine Methodology | Use of a chiral sulfinamine to direct stereoselective addition to an imine. | Synthesis of N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide | acs.orgaminer.orgthieme-connect.com |

| Stereoselective Aminohydroxylation | Introduction of amino and hydroxyl groups with defined stereochemistry. | Synthesis of pinane-based 2-amino-1,3-diols | beilstein-journals.org |

| Oxazaphospholidine Method | Use of a chiral oxazaphospholidine auxiliary for stereocontrol. | Stereoselective synthesis of nucleotide prodrugs | nih.gov |

Process Development for Scalable Production of this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and scalability of reactions. Process development focuses on creating efficient, cost-effective, and robust manufacturing routes.

For the synthesis of N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide, a scalable process was developed that enabled the production of over 100 kg of the active pharmaceutical ingredient (API). researchgate.net This involved screening various synthetic routes to identify a protocol that was not only stereoselective but also safe and cost-effective. acs.orgaminer.org Key steps included a 1,4-trans-selective synthesis of a cyclohexyl intermediate and the use of the Ellman sulfinamine method for stereocontrol. acs.org

The synthesis of 2-cyclopentyl-6-methoxy-isonicotinic acid, an intermediate for S1P receptor 1 agonists, faced challenges in scaling up due to the high cost of the starting material, 2,6-dichloro-isonicotinic acid, and the use of expensive palladium catalysts for certain steps. newdrugapprovals.org This highlights the need for alternative, more economical synthetic methods for industrial production. newdrugapprovals.org

In another example, the scalable manufacture of an aminopyridine intermediate for a topical antiandrogen was achieved using a Hofmann rearrangement. acs.org The subsequent amide coupling with an enantiopure α-hydroxy-acid proved to be challenging due to steric hindrance and the weak nucleophilicity of the aminopyridine. acs.org This was overcome by using a temporary protecting group to facilitate the formation of an acyl chloride. acs.org

The table below outlines some considerations and solutions in the process development for scalable production.

| Intermediate/Target Compound | Challenge | Solution/Approach | Ref |

| N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide | Stereoselectivity, scalability, cost | Screening of multiple synthetic routes, use of Ellman sulfinamine methodology | acs.orgaminer.orgresearchgate.net |

| 2-Cyclopentyl-6-methoxy-isonicotinic acid | High cost of starting material and catalysts | Development of alternative, more cost-effective synthetic methods | newdrugapprovals.org |

| (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide | Difficult amide coupling due to steric hindrance | Use of a temporary protecting group to facilitate acyl chloride formation | acs.org |

Biological Activities and Molecular Mechanisms of Action

Receptor Modulation and Signaling Pathway Perturbations

General Receptor Binding Profiles

The receptor binding profile for 2-Methoxyisonicotinamide is not extensively defined in current literature. However, research into its structural analogs provides insight into potential receptor interactions. Derivatives of this compound have been investigated for their modulatory effects on several receptor types.

Notably, certain pyridyl compounds derived from a 2-methoxynicotinamide scaffold have been synthesized and assessed for their activity as modulators, particularly as agonists, of the 5-HT2C receptor. google.com In a different context, a nicotinamide (B372718) scaffold, including a 2-methoxynicotinamide structure, was explored as a potential opener for K(V)7.2/3 channels, which are voltage-gated potassium channels. uni-greifswald.de These studies suggest that the methoxynicotinamide chemical structure can serve as a foundation for molecules targeting specific receptor families, although direct binding data for this compound remains to be fully elucidated.

Cellular Effects and Phenotypic Responses

The influence of this compound and its derivatives extends to fundamental cellular processes, including proliferation, differentiation, and metabolism, as well as direct actions against microbial agents.

Cell Proliferation and Differentiation Modulation

Derivatives of this compound have demonstrated the ability to modulate cell growth and development. A derivative, N-(prop-2-yn-1-yl)-2-methoxyisonicotinamide, has been noted for its capacity to inhibit cell proliferation. Further evidence of anti-proliferative effects comes from a study on a related compound, trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide, which was found to ameliorate experimental pulmonary hypertension. mdpi.comnih.gov This condition is characterized by the abnormal hyperproliferation of vascular smooth muscle cells. mdpi.com

The modulation of cell differentiation is another key biological activity. Inhibitors of Nicotinamide N-methyltransferase (NNMT) have been shown to promote the differentiation of myoblasts. medchemexpress.com Given that isomers of methoxynicotinamide are recognized as NNMT inhibitors, this suggests a potential pathway by which these compounds could influence cellular differentiation processes. caymanchem.commdpi.commedchemexpress.com

Metabolic Pathway Interventions

A significant area of research for methoxynicotinamide isomers involves their intervention in key metabolic pathways, primarily through the inhibition of specific enzymes.

Nicotinamide N-methyltransferase (NNMT) Inhibition: The positional isomer, 6-methoxynicotinamide (B1672817), is a known inhibitor of Nicotinamide N-methyltransferase (NNMT), a crucial enzyme in the metabolism of nicotinamide. caymanchem.commdpi.commedchemexpress.com NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (MNA), a process linked to energy metabolism and various metabolic diseases. mdpi.comunivpm.itatlasgeneticsoncology.org Studies in mouse models of diet-induced obesity have shown that treatment with 6-methoxynicotinamide reduces body weight, improves glucose tolerance, and enhances insulin (B600854) sensitivity. caymanchem.commdpi.com

Table 1: NNMT Inhibition by 6-Methoxynicotinamide

| Enzyme Source | IC₅₀ (µM) | Reference |

| Human NNMT | 1.8 | medchemexpress.comcaymanchem.commedchemexpress.com |

| Monkey NNMT | 2.8 | medchemexpress.comcaymanchem.commedchemexpress.com |

| Mouse NNMT | 5.0 | medchemexpress.comcaymanchem.commedchemexpress.com |

| U2OS Cells | 1.6 | caymanchem.commedchemexpress.com |

| 3T3L1 Cells | 6.3 | caymanchem.com |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: The methoxynicotinamide structure also appears in inhibitors of another critical metabolic enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. wikipedia.orguniprot.orgnih.gov This pathway is a key immunoregulatory mechanism, and its dysregulation is implicated in conditions like cancer, where it helps tumors evade the immune system. researchgate.netwikipedia.org A potent IDO1 inhibitor, BMT-297376, incorporates a 6-methoxynicotinamide moiety, highlighting the relevance of this chemical scaffold in targeting tryptophan metabolism. researchgate.net

Antifungal and Other Antimicrobial Activities

Research has been conducted into the antimicrobial properties of this compound derivatives. In one study, the compound N-(4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl)-2-methoxyisonicotinamide was synthesized and evaluated for its biological effects. humanjournals.com The study reported that the compound exhibited moderate antifungal and antibacterial activity against a panel of microorganisms. humanjournals.com

Table 2: Antimicrobial Activity of a this compound Derivative

| Organism | Type | Activity (Zone of Inhibition) | Reference |

| Aspergillus niger | Fungus | Moderate | humanjournals.com |

| Penicillium sp. | Fungus | Moderate | humanjournals.com |

| Pseudomonas sp. | Gram-Negative Bacteria | Moderate | humanjournals.com |

| Escherichia coli | Gram-Negative Bacteria | Moderate | humanjournals.com |

These findings indicate that the this compound framework can be a component of larger molecules with notable antimicrobial capabilities. humanjournals.com

Antiviral Properties

Based on a review of the available scientific literature, there is a lack of specific data concerning the antiviral properties of this compound or its direct derivatives. While broad classes of related chemical structures, such as pyridopyrimidines, have been noted for antiviral action, specific experimental evidence for this compound is not presently available. thieme-connect.de

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. nih.govresearchgate.net Identifying these features is a critical first step in understanding how a drug molecule interacts with its biological target. nih.govfiveable.me For analogs related to 2-methoxyisonicotinamide, the key pharmacophoric features often include a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. medsci.org

The core structure, comprising the 2-methoxypyridine (B126380) ring and the amide group, provides a fundamental scaffold for interaction. The amide group itself is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom within the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group also serve as potential hydrogen bond acceptors. vulcanchem.com The spatial arrangement of these features is critical for optimal binding to a biological target. ashp.org In some analogs, the cationic nitrogen of the pyridine ring is considered a crucial pharmacophoric feature for activity. researchgate.net

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the core structure of this compound can have a profound impact on its biological potency and selectivity. acs.org These modifications are a key strategy in lead optimization. ashp.org

The 2-methoxy group itself is a critical substituent. Its presence can enhance solubility by disrupting crystal packing, a common issue with planar heterocyclic molecules. vulcanchem.com Furthermore, the oxygen of the methoxy group can form a weak hydrogen bond with residues in the target's binding pocket, which can lead to significant gains in potency. vulcanchem.com

Systematic substitution around the molecule, sometimes referred to as a "methyl walk," is a technique used to probe for tolerance to substitution and to identify potential binding pockets. acs.org In studies of related compounds, adding a methyl group at certain positions can lead to substantial increases in biochemical potency, while methylation at other positions may reduce or have no effect on activity. acs.org

The following table illustrates hypothetical data based on SAR trends seen in similar compound series, demonstrating how modifications can influence potency.

| Compound | Modification | Target | IC | Fold Change vs. Parent |

| Parent | - | Target X | 1000 | 1.0 |

| Analog A | Removal of 2-methoxy group | Target X | 3000 | 0.33 |

| Analog B | Methylation at position 5 | Target X | 50 | 20.0 |

| Analog C | Methylation at position 6 | Target X | 1200 | 0.83 |

This table is for illustrative purposes to demonstrate the concept of SAR based on findings in related chemical series.

Conformational Restriction and Isosteric Replacements

Conformational restriction is a design strategy used to lock a flexible molecule into a specific, biologically active shape. This can reduce the entropic penalty upon binding to a target, potentially leading to improved potency and selectivity. baranlab.org This can be achieved by incorporating the molecule's key features into a more rigid structure, such as a ring system. acs.org

Isosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties. scripps.educambridgemedchemconsulting.com This technique is widely used to improve a molecule's properties, such as metabolic stability, while retaining its desired biological activity. scripps.edunih.gov For example, an amide bond, which can be susceptible to metabolic breakdown, might be replaced with a more stable heterocyclic ring like a triazole or oxadiazole. drughunter.com Another common isosteric replacement is the substitution of a hydrogen atom with fluorine to block sites of metabolic oxidation without significantly altering the molecule's size. scripps.edunih.gov

In the broader class of nicotinamide (B372718) derivatives, replacing parts of the molecule with isosteres is a common strategy. For instance, a phenyl ring might be replaced with a pyridyl or thiophene (B33073) ring to alter electronic properties or improve solubility. nih.gov

Development of Matched Molecular Pairs for SAR Exploration

Matched molecular pair (MMP) analysis is a computational technique that has become a powerful tool in modern medicinal chemistry for SAR exploration. mdpi.comwikipedia.org An MMP is defined as two molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom. wikipedia.org

By analyzing large datasets of compounds and their associated activity, MMP analysis can identify chemical transformations that consistently lead to an increase or decrease in potency or other desired properties. researchgate.net This method provides interpretable, data-driven rules for drug design. mdpi.com For example, an analysis might reveal that changing a methyl group to a trifluoromethyl group at a specific position consistently improves potency across a series of compounds.

The process involves fragmenting molecules into a core and its substituents. mdpi.com Pairs of compounds that share the same core but have different substituents at a single site form an MMP. This approach allows for a systematic exploration of the chemical space around a lead compound and helps prioritize which new analogs to synthesize. acs.org

Computational Chemistry and in Silico Investigations

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. arabjchem.orgnrfhh.com This technique models the interaction between a small molecule and the binding site of a protein at the atomic level, which helps in characterizing the behavior of the molecule and elucidating biochemical processes. pdbj.org The process involves sampling different conformations of the ligand within the active site and then ranking these poses using a scoring function to estimate the binding affinity. nrfhh.compdbj.org

In the context of nicotinamide (B372718) derivatives, molecular docking is frequently employed to explore their potential as inhibitors of various enzymes. For instance, studies on nicotinamide-based compounds as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors use docking to understand their binding modes within the receptor's active site. bohrium.commdpi.commdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, docking studies of a novel nicotinamide-thiadiazol hybrid showed it formed stable interactions with key amino acid residues in the VEGFR-2 active site, comparable to the established inhibitor sorafenib. rsc.org Similarly, docking has been used to analyze the binding of nicotinamide derivatives to succinate (B1194679) dehydrogenase (SDH), identifying key interactions within the enzyme's substrate cavity. jst.go.jpnih.gov

For 2-Methoxyisonicotinamide, docking studies would involve preparing its 3D structure and docking it into the binding site of a relevant biological target, such as Nicotinamide N-methyltransferase (NNMT). The results would predict its binding orientation and affinity, often represented by a docking score. A lower docking score generally indicates a more favorable binding interaction. researchgate.net

Table 1: Representative Molecular Docking Data for a Nicotinamide Derivative with VEGFR-2 This table is based on findings for a different nicotinamide derivative to illustrate the type of data generated in molecular docking studies.

| Parameter | Value | Reference Amino Acids |

| Docking Score (kcal/mol) | -36.23 | Cys919, Glu885, Asp1046 |

| Hydrogen Bonds | 10 | Cys919 |

| Hydrophobic Interactions | 9 | - |

| Data derived from studies on the inhibitor sorafenib, which contains a related picolinamide (B142947) structure. mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT allows for the calculation of various molecular properties by modeling the electron density. researchgate.net These methods can predict parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. arabjchem.orgmdpi.com The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comacs.org

For substituted pyridines and nicotinamide derivatives, DFT calculations are used to optimize molecular geometry and calculate electronic properties. arabjchem.orgresearchgate.netijnc.ir Studies on nicotinamide derivatives targeting VEGFR-2 have used DFT to confirm the binding mode and analyze the molecular structure. bohrium.commdpi.com In one such study, DFT calculations were used to determine the total molecular energies and frontier molecular orbital energies, which provided insights into the compound's stability and reactivity. acs.org

Table 2: Representative Quantum Chemical Properties for a Nicotinamide Derivative This table illustrates typical data obtained from DFT calculations on a related nicotinamide derivative.

| Property | Calculated Value (Hartree) |

| HOMO Energy | -0.235 |

| LUMO Energy | -0.046 |

| HOMO-LUMO Gap | 0.189 |

| Total Energy | -2300.567 |

| Data derived from a study on a novel aryl sulfonamide derivative containing a pyridine (B92270) moiety. acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of biomolecular systems over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal conformational changes, protein flexibility, and the stability of ligand-protein complexes. nih.govmdpi.com This technique is invaluable for understanding how a ligand binds to its target and how the complex behaves in a dynamic environment, which is often a more realistic representation than the static picture provided by molecular docking. mdpi.com

MD simulations are extensively used to validate the results of molecular docking. For nicotinamide derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target enzyme, such as VEGFR-2. bohrium.commdpi.comrsc.org These simulations, often run for hundreds of nanoseconds, can analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to assess the stability of the complex. bohrium.com For example, a 200 ns MD simulation of a nicotinamide–thiadiazol hybrid bound to VEGFR-2 confirmed its stable interaction. rsc.org

For this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation would track the atomic movements of both the ligand and the protein, providing insights into conformational flexibility and the persistence of key interactions, ultimately assessing the stability of the binding. nih.gov

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new or untested compounds. nih.gov These models are built using a "training set" of molecules with known activities and are then validated using a "test set" to ensure their predictive power. researchgate.net

While no specific QSAR models for this compound were found, the methodology is widely applied to classes of similar compounds. For example, 3D-QSAR studies have been conducted on pyrazole (B372694) carboxamide derivatives acting as SDH inhibitors to understand how different structural features influence their antifungal activity. researchgate.net Such models can guide the design of new derivatives with improved potency by highlighting which molecular properties (e.g., steric, electronic) are most important for activity. acs.orgresearchgate.net A QSAR study on urokinase inhibitors, which included guanidine (B92328) derivatives, showed that hydrophobic and electron-withdrawing substituents at specific positions increased potency. acs.org

A hypothetical QSAR model for a series of nicotinamide derivatives, including this compound, would involve calculating various molecular descriptors (e.g., electronic, topological, steric) and correlating them with experimentally determined biological activity. The resulting model could then be used to predict the activity of other, unsynthesized derivatives, thereby optimizing the design process.

Application of Machine Learning in Computational Design

Machine learning (ML) is increasingly being integrated into computational drug design to analyze complex datasets and build predictive models. csic.es ML algorithms can be trained on large datasets of chemical structures and biological activities to identify complex patterns that are not easily captured by traditional QSAR methods.

In the context of nicotinamide derivatives, ML could be applied in various ways. For instance, ML models could be trained to predict the binding affinity of novel compounds to a specific target like NNMT, based on their structural features. Biochemical and computational methods, which can include ML, have been used to identify and characterize novel small molecule inhibitors of NNMT. csic.es Furthermore, ML can be combined with MD simulations to analyze the large amounts of data generated and identify key structural features that govern conformational changes and binding events. mdpi.com

For the computational design of analogs of this compound, ML could accelerate the discovery process. An ML model could be trained on a database of known enzyme inhibitors to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with identifying promising new molecules.

Preclinical Pharmacological Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a compound is crucial in drug development, determining its bioavailability and duration of action.

In vitro studies are fundamental to predicting how a compound will behave in a living organism. kaly-cell.com For 2-Methoxyisonicotinamide and its analogs, metabolic stability has been assessed using liver microsomes from various species, including humans. kaly-cell.comacs.org These studies help to understand the compound's susceptibility to metabolism by enzymes like the cytochrome P450 system. umich.edu

Some nicotinamide (B372718) derivatives have shown good stability in human liver microsomes. acs.org For instance, a related compound, 2-Methoxynicotinamide, demonstrated good microsomal stability. acs.org The metabolic fate of such compounds is investigated by identifying the metabolites formed. nih.gov This can involve techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolic products. nih.govvulcanchem.com The identification of metabolites is crucial for understanding potential metabolic pathways and identifying any pharmacologically active or toxic byproducts. nih.gov

| Parameter | Description | Source |

| Test System | Human and animal liver microsomes, hepatocytes. | kaly-cell.comacs.org |

| Purpose | To evaluate metabolic stability and identify metabolic pathways. | kaly-cell.comnih.gov |

| Key Findings for Analogs | Good microsomal stability observed for related nicotinamide derivatives. | acs.org |

| Analytical Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS). | nih.govvulcanchem.com |

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. wikipedia.org The unbound fraction of a drug is generally the pharmacologically active portion. wikipedia.org Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the percentage of a compound that binds to plasma proteins like albumin and alpha-1 acid glycoprotein. umich.edunih.govnih.gov

For a related compound, 2-Methoxyestradiol, studies have shown that it is highly bound to plasma proteins, with a mean unbound fraction of approximately 1.9% in the plasma of cancer patients and 2.7% in healthy volunteers. nih.gov This binding was found to be concentration-independent. nih.gov The degree of plasma protein binding can vary between species, which is an important consideration when extrapolating preclinical data to humans. nih.gov

| Parameter | Description | Source |

| Significance | Affects drug distribution, efficacy, and clearance. | wikipedia.org |

| Methodology | Equilibrium dialysis, ultrafiltration. | umich.edunih.govnih.gov |

| Unbound Fraction (fu) | The portion of the drug that is not bound and is pharmacologically active. | wikipedia.org |

| Findings for Analog (2-Methoxyestradiol) | High plasma protein binding (fu ~1.9-2.7%). | nih.gov |

In vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. chemicalprobes.orgwalshmedicalmedia.com These studies provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. acs.orgbioworld.com

For example, pharmacokinetic studies of the PDE10A inhibitor MK-8189 in rats and rhesus monkeys revealed moderate plasma clearance and a half-life of 4.8 and 4.2 hours, respectively, with oral bioavailability ranging from 41% to 46%. bioworld.com In contrast, another compound, 2-Methoxyoestradiol, exhibited very low oral bioavailability in rats. nih.gov However, a sulphamoylated derivative, 2-methoxyoestradiol-bis-sulphamate, showed significantly improved bioavailability (85%) and resistance to metabolism. nih.gov These examples highlight the importance of chemical modifications in improving the pharmacokinetic properties of a drug candidate.

| Species | Compound | Key PK Parameters | Source |

| Rat, Rhesus Monkey | MK-8189 | Moderate clearance, T1/2: 4.2-4.8h, F: 41-46% | bioworld.com |

| Rat | 2-Methoxyoestradiol | Very low oral bioavailability | nih.gov |

| Rat | 2-MeOE2bisMATE | Oral bioavailability of 85% | nih.gov |

Plasma Protein Binding Characteristics

Target Engagement Studies in Biological Systems

Target engagement studies are crucial to confirm that a drug candidate interacts with its intended molecular target in a biological system. revvity.co.jp This can be demonstrated in both in vitro and in vivo settings. chemicalprobes.orgnih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) and positron emission tomography (PET) are used to measure and quantify target engagement. rcsb.orgfrontiersin.orgnih.gov

For inhibitors of phosphodiesterase 10A (PDE10A), a key target for neuropsychiatric disorders, PET studies have been instrumental in demonstrating target engagement in the brain. rcsb.orgpatsnap.com For instance, PET imaging with specific tracers has been used to establish the relationship between plasma concentration and PDE10A occupancy for various inhibitors. rcsb.org Furthermore, chemoproteomic approaches with affinity probes have been used to show highly specific binding of inhibitors to PDE10A with minimal off-target interactions. nih.gov

Efficacy Studies in Disease-Relevant Animal Models

The ultimate goal of preclinical development is to demonstrate the efficacy of a drug candidate in animal models that mimic human diseases. nih.gov For a compound like this compound, which may target CNS disorders, relevant animal models of schizophrenia and Huntington's disease are utilized. nih.govnih.gov

In models of schizophrenia, the efficacy of a compound is often assessed by its ability to reverse behavioral abnormalities that are analogous to the positive, negative, and cognitive symptoms of the disorder. nih.govnih.gov These models can be induced by drugs (e.g., N-methyl-D-aspartate receptor antagonists), genetic modifications, or developmental manipulations. nih.govfrontiersin.org

For Huntington's disease, transgenic animal models that express the mutant huntingtin protein are widely used. criver.comnih.gov These models exhibit progressive motor and cognitive deficits, as well as neuropathological changes similar to those seen in patients. criver.comnih.govhdbuzz.net Efficacy studies in these models might assess improvements in motor function, cognitive performance, and survival, as well as reductions in brain atrophy and the accumulation of mutant protein. hdbuzz.netresearchgate.net For instance, a sulphamoylated derivative of 2-methoxyoestradiol almost completely inhibited tumor growth in a mouse xenograft model. nih.gov

Advanced Analytical Methodologies for Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the targeted and untargeted profiling of metabolites in biological fluids. researchgate.net Its high sensitivity and selectivity make it an ideal choice for detecting and quantifying low-concentration analytes in complex mixtures such as plasma, urine, and tissue homogenates. researchgate.net The development of a robust LC-MS/MS method is crucial for understanding the metabolic fate of 2-Methoxyisonicotinamide.

The process typically begins with sample preparation, often involving protein precipitation or liquid-liquid extraction to remove interfering macromolecules from the biological sample. frontiersin.org For the analysis of polar compounds like this compound and its potential metabolites, hydrophilic interaction liquid chromatography (HILIC) can be employed to achieve effective separation. mdpi.com Alternatively, reversed-phase (RP) chromatography is also widely used. nih.gov

Table 1: Illustrative LC-MS/MS Method Validation Parameters for a Nicotinamide-Related Compound in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | -5% to +5% |

| Precision (% CV) | < 10% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

This table is for illustrative purposes and does not represent actual data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

The identification of unknown metabolites is a significant challenge in drug metabolism studies. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides the necessary mass accuracy and resolution to facilitate the structural elucidation of novel biotransformation products. nih.gov Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental compositions for metabolite ions. nih.govnih.gov

For this compound, an HRMS-based workflow would involve acquiring full-scan mass spectral data from a biological sample. nih.gov This data is then processed using data mining tools to identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, demethylation, glucuronidation) relative to the parent drug. The high mass accuracy of HRMS helps to filter out a vast number of endogenous interferences, significantly narrowing down the list of potential metabolite candidates. nih.gov Subsequent MS/MS fragmentation analysis of the candidate ions provides structural information that is used to propose the final metabolite structures. pharmaron.com

The combination of HRMS with techniques like stable isotope labeling can further aid in the confident identification of drug-related metabolites. While specific biotransformation products of this compound have not been detailed in the available literature, Table 2 outlines the common metabolic pathways that could be investigated using HRMS.

Table 2: Potential Biotransformation Pathways of this compound for HRMS Investigation

| Biotransformation Reaction | Mass Change |

|---|---|

| Hydroxylation | +16 Da |

| Demethylation | -14 Da |

| N-Oxidation | +16 Da |

| Glucuronidation | +176 Da |

| Sulfation | +80 Da |

This table represents common metabolic pathways and is not based on experimental data for this compound.

Immunoaffinity-Based Assays (e.g., ELISA) for Biomarker Quantification

Immunoaffinity-based assays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the highly selective and sensitive quantification of specific analytes in biological samples. diagomics.com The development of an ELISA for this compound would require the generation of specific antibodies that can recognize and bind to the molecule. This approach is particularly useful for high-throughput screening and for quantifying the compound when it serves as a biomarker. moleculardevices.com

There are several ELISA formats, including direct, indirect, sandwich, and competitive assays. bosterbio.com For a small molecule like this compound, a competitive ELISA would likely be the most suitable format. diagomics.com In this setup, the sample containing this compound would compete with a labeled version of the compound for binding to a limited amount of specific antibody coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

The development and validation of such an assay involve several critical steps, including antibody production and characterization, optimization of assay conditions (e.g., concentrations of reagents, incubation times), and validation of performance characteristics such as sensitivity, specificity, precision, and accuracy. thermofisher.com While no specific ELISA for this compound has been reported, the general parameters for a competitive ELISA are summarized in Table 3.

Table 3: General Parameters for a Competitive ELISA

| Parameter | Description |

|---|---|

| Assay Principle | Competitive binding between sample analyte and labeled analyte for a specific antibody. |

| Detection | Enzymatic colorimetric, fluorescent, or chemiluminescent signal. |

| Key Reagents | Specific antibody, enzyme-labeled analyte or antibody, substrate. |

| Dynamic Range | Typically in the pg/mL to ng/mL range. |

| Sample Volume | Usually small (e.g., 50-100 µL). |

This table provides a general overview of the competitive ELISA format.

Immunoaffinity purification is another application of specific antibodies, where they are used to selectively extract and concentrate the target analyte from a complex matrix like urine prior to analysis by other techniques such as LC-MS. sigmaaldrich.comnih.gov

Chromatographic Techniques for Separation and Quantification of Analytes

Chromatographic techniques are fundamental to the separation and quantification of chemical compounds in mixtures. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is one of the most widely used analytical techniques in pharmaceutical and biomedical analysis due to its high resolution and versatility. nacalai.com

For the analysis of this compound and its potential impurities or metabolites, a reversed-phase HPLC (RP-HPLC) method would be a common choice. chromatographyonline.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The composition of the mobile phase, pH, column temperature, and flow rate are critical parameters that need to be optimized to achieve the desired separation. nih.gov

Detection in HPLC can be achieved using various detectors, with the Diode-Array Detector (DAD) or UV-Vis detector being common for compounds with a chromophore, which this compound possesses. measurlabs.com For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov

While a specific, validated HPLC method for this compound is not available in the public domain, Table 4 provides an example of typical chromatographic conditions that could be adapted for its analysis based on methods for related nicotinamide (B372718) compounds. nih.govaustinpublishinggroup.com

Table 4: Example of RP-HPLC Conditions for the Analysis of Nicotinamide-Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 3.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 261 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

These conditions are illustrative and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) could also be considered, particularly for volatile derivatives of the analyte, though it is less common for polar compounds like amides without derivatization. fda.gov.twjfda-online.com

Strategic Applications in Contemporary Drug Discovery and Development

Lead Compound Identification and Optimization

A lead compound is a molecule that shows a desired biological activity and serves as the starting point for developing a new drug. libretexts.org The process of modifying this lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. upmbiomedicals.commdpi.com The 2-methoxyisonicotinamide structure has been identified as a valuable fragment or starting point in the search for new therapeutic agents.

The isonicotinamide (B137802) scaffold itself, a structural isomer of nicotinamide (B372718), is a well-established pharmacophore. For instance, isoniazid, an isonicotinamide derivative, is a cornerstone drug for treating tuberculosis. benthamscience.com The addition of a methoxy (B1213986) group at the 2-position, as in this compound, alters the electronic and steric properties of the pyridine (B92270) ring, which can significantly influence its binding to biological targets. This modification can enhance potency or confer selectivity for a specific target.

In the optimization phase, medicinal chemists systematically modify the lead structure. For a compound like this compound, this could involve several strategies:

Modification of the methoxy group: Replacing it with other alkoxy groups or bioisosteres to fine-tune lipophilicity and target engagement.

Substitution on the pyridine ring: Adding other functional groups to the ring to explore additional binding interactions.

Alteration of the amide group: Converting the amide to other functional groups or attaching various substituents to the nitrogen atom to modulate properties like solubility and metabolic stability.

An example of this process can be seen in the development of complex bioactive molecules where the this compound moiety is incorporated into a larger structure to achieve a desired biological effect, such as in the creation of certain kinase inhibitors.

Rational Drug Design Paradigms Involving this compound Scaffolds

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.govcore.ac.uknih.gov The this compound scaffold provides a rigid and predictable framework that is well-suited for such design strategies.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to rational drug design, systematically investigating how changes in a molecule's structure affect its biological activity. nih.govoncodesign-services.com For the this compound scaffold, SAR studies would explore how different substituents on the pyridine ring and modifications to the methoxy and amide groups influence target binding. For example, studies on related nicotinamide derivatives have shown that the position and nature of substituents are critical for activity. mdpi.com A methoxy group, depending on its position, can have a significant impact on inhibitory activity against certain enzymes. nih.govmdpi.com

Computational Modeling and Docking: Computer-aided drug design (CADD) plays a crucial role in modern drug discovery. nih.govmpg.de Techniques like molecular docking can predict how a molecule like this compound or its derivatives will bind to a target protein's active site. researchgate.net This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. For instance, docking studies on isonicotinamide-based compounds have been used to design novel antitubercular agents by predicting their interaction with key enzymes like decaprenylphosphoryl-D-ribose oxidase (DprE1). benthamscience.com The 2-methoxy group would be a key feature in such models, influencing the orientation and binding energy of the ligand within the target's binding pocket.

The table below illustrates a hypothetical SAR study for this compound derivatives, showcasing how modifications could influence activity.

| Compound | Modification from this compound | Predicted Change in Activity | Rationale |

| Analog A | Methoxy group replaced with Ethoxy group | Potential slight decrease/increase | Alters steric bulk and lipophilicity, may affect fit in binding pocket. |

| Analog B | Addition of a Chlorine atom at C5 | Potential increase | Electron-withdrawing group can alter ring electronics and introduce new interactions. |

| Analog C | Amide -NH2 replaced with -NH-Cyclopropyl | Potential increase in potency/metabolic stability | Adds a lipophilic group that could access new binding regions and block metabolic sites. |

| Analog D | Methoxy group shifted to C6 (6-Methoxynicotinamide) | Different target selectivity/potency | Isomeric change significantly alters electronic distribution and spatial arrangement of functional groups. |

Repurposing and Analog Development Strategies

Drug repurposing involves finding new therapeutic uses for existing drugs, a strategy that can significantly reduce the time and cost of drug development. nih.govfrontiersin.org While this compound itself is a research compound, the broader class of nicotinamide and isonicotinamide derivatives is a rich area for such exploration. For example, nicotinamide (a form of vitamin B3) has been investigated for various conditions, and its derivatives are constantly being evaluated for new activities. frontiersin.orgekb.eg

Analog Development: Analog development involves synthesizing compounds that are structurally similar to a known active molecule. libretexts.org This is a core strategy in medicinal chemistry to improve upon a lead compound. The this compound scaffold is a versatile starting point for creating extensive libraries of analogs. Research on related nicotinamide derivatives for fungicidal activity, for example, involves creating numerous analogs with different substitutions to find those with the highest potency against fungal pathogens. mdpi.com

A notable example in this context is the development of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. An isomer of this compound, 6-methoxynicotinamide (B1672817), has been identified as a potent NNMT inhibitor. researchgate.net This highlights how subtle changes in the scaffold, such as moving the methoxy group from the 2- to the 6-position, can lead to significant biological activity, providing a clear rationale for synthesizing and testing a range of positional isomers and other derivatives of this compound.

Role in AI-Driven Drug Discovery Initiatives

Virtual Screening and Property Prediction: AI models can be trained on large chemical libraries to predict the biological activity and physicochemical properties (like solubility and toxicity) of new compounds. nih.gov An AI model could screen a virtual library of millions of this compound derivatives against a specific disease target, identifying a small subset of the most promising candidates for synthesis and testing. nih.gov This massively accelerates the hit-finding stage.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. nih.gov By providing the model with the this compound scaffold as a starting point or a desired fragment, researchers can generate novel, synthesizable molecules that retain the core structure but are optimized for binding to a target of interest.

Process Optimization: ML algorithms can also optimize the chemical synthesis routes for manufacturing this compound and its derivatives, making the process more efficient and cost-effective. mdpi.com By analyzing reaction data, these models can predict optimal conditions, reagents, and catalysts.

The integration of AI with traditional medicinal chemistry approaches offers a powerful paradigm for accelerating the journey from a simple scaffold like this compound to a clinically successful drug. researchgate.netresearchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Biological Targets and Therapeutic Indications

Research into 2-methoxyisonicotinamide derivatives has primarily focused on a few key biological targets, but the potential for broader therapeutic applications is significant. Future work will concentrate on identifying and validating new targets to expand the clinical horizons for this class of compounds.

One of the most prominent targets for this structural class is Phosphodiesterase 10A (PDE10A) . nih.gov PDE10A is an enzyme almost exclusively expressed in the medium spiny neurons of the striatum, which are crucial for integrating cortical information to guide action selection. nih.gov Inhibition of PDE10A is being investigated as a therapeutic strategy for neurological and psychiatric disorders. By modulating dopamine (B1211576) D2 receptor signaling and enhancing D1 receptor-mediated neurotransmission, PDE10A inhibitors may offer antipsychotic activity with a better side-effect profile than traditional D2 receptor blockers. nih.gov Clinical trials have explored PDE10A inhibitors for conditions such as schizophrenia and levodopa-induced dyskinesia in Parkinson's disease. nih.govfiercebiotech.comfirstwordpharma.com For instance, the experimental PDE10A inhibitor CPL'36, an oral drug, demonstrated a significant reduction in involuntary movements in a Phase II trial for Parkinson's patients. fiercebiotech.comfirstwordpharma.com

Another significant biological target is Nicotinamide-N-methyltransferase (NNMT) , a cytosolic enzyme involved in metabolizing nicotinamide (B372718). mdpi.comresearchgate.net Overexpression of NNMT has been linked to metabolic diseases. mdpi.comresearchgate.net Studies on related compounds, such as 6-methoxynicotinamide (B1672817), have shown that inhibiting NNMT can lead to reduced body weight, improved insulin (B600854) sensitivity, and better glucose tolerance in mouse models of diet-induced obesity. mdpi.com This suggests a promising therapeutic avenue for derivatives of this compound in the treatment of metabolic disorders. mdpi.comresearchgate.net

Beyond these, the diverse functionality of the nicotinamide scaffold suggests potential interactions with other targets. Future research could explore its role in modulating enzymes involved in epigenetic regulation or signaling pathways implicated in chemoresistance in cancer, such as the PI3K-AKT-mTOR pathway. nih.gov

| Biological Target | Potential Therapeutic Indication | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Phosphodiesterase 10A (PDE10A) | Schizophrenia, Parkinson's Disease | Inhibition of PDE10A enhances dopamine D1 and reduces D2 receptor-mediated neurotransmission in the striatum. nih.govnih.gov | Phase II clinical trials with compounds like CPL'36 show efficacy in reducing levodopa-induced dyskinesia. fiercebiotech.comfirstwordpharma.com |

| Nicotinamide-N-methyltransferase (NNMT) | Metabolic Disorders (e.g., Obesity, Diabetes) | Inhibition of NNMT modulates cellular metabolism, leading to improved glucose tolerance and insulin sensitivity. mdpi.com | Studies with inhibitors like 6-methoxynicotinamide show positive metabolic effects in animal models. mdpi.com |

Integration of Advanced Synthetic Methodologies for Enhanced Diversity

The creation of diverse libraries of this compound derivatives is essential for exploring their full therapeutic potential. Moving beyond traditional synthetic routes, researchers are integrating advanced methodologies to improve efficiency, selectivity, and structural variety.

Key advancements include:

Catalytic Processes : There is a shift from stoichiometric reagents to more efficient and environmentally friendly catalytic approaches. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are used to introduce functional groups with high precision. uah.es Direct amidation using palladium/Xantphos systems is also being explored for single-step conversions from ester precursors.

Flow Chemistry : Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. acs.org In the synthesis of related nicotinamide analogues, flow microreactors have been shown to dramatically shorten reaction times. acs.org For example, the use of micro-mixing units and in-line monitoring allows for precise control over reaction conditions.

Novel Reagent Applications : The use of versatile reagents like tosylmethylisonitrile (TosMIC) has opened new pathways for constructing nitrogenous heterocycles, including isoquinolines, which can serve as precursors or analogues. uah.es

| Methodology | Description | Advantages over Conventional Methods | Example Application |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Uses a palladium catalyst to form carbon-carbon or carbon-heteroatom bonds. | High functional group tolerance, high yields, and selectivity. | Introduction of a cyclopropoxy group onto a nicotinamide core with 74% yield. |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor for precise control. acs.org | Improved safety, efficiency, and scalability; significantly reduced reaction times. acs.org | Selective oxidation of benzylic C-H bonds with reaction times as short as 54 seconds. acs.org |

| Microwave-Assisted Reactions | Uses microwave energy to heat reactions rapidly and uniformly. researchgate.net | Drastic reduction in reaction times (e.g., 80% reduction) and increased yields (e.g., 15% increase). | Synthesis of thio-derivatives of naphthoquinone. researchgate.net |

Advancement of Computational Approaches for Predictive Modeling

Computational, or in silico, modeling is revolutionizing drug discovery by enabling the rapid and cost-effective prediction of molecular properties, thereby accelerating the design-synthesize-test cycle. frontiersin.org For this compound derivatives, these approaches are crucial for prioritizing synthetic targets and understanding their biological interactions.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.orgmdpi.com This allows researchers to predict the potency of new derivatives before they are synthesized.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. frontiersin.org For example, docking studies of PDE10A inhibitors have revealed that crucial interactions are formed with specific amino acid residues like Tyr683 and Phe719, which is key for designing highly selective inhibitors. patsnap.com

Virtual Screening and AI : Virtual screening uses computational methods to search large compound libraries for potential hits against a specific target. frontiersin.org When combined with artificial intelligence (AI) and machine learning, these models can identify novel scaffolds and predict complex properties like absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgnih.gov Deep learning algorithms can further enhance predictive accuracy for complex endpoints. nih.gov

In Silico Simulation : These models can simulate the dynamic behavior of molecules over time, providing insights into complex biological processes. nih.govplos.org This can be used to model how a drug might behave in a physiological system or to simulate the efficacy of combination therapies. nih.gov

| Computational Approach | Primary Function | Application for this compound Derivatives |

|---|---|---|

| (Q)SAR Modeling | Predicts biological activity based on chemical structure. frontiersin.orgknoell.com | To estimate the inhibitory potency of new derivatives against targets like PDE10A or NNMT. |

| Molecular Docking | Simulates the binding interaction between a ligand and a protein. frontiersin.org | To understand binding modes and identify key interactions, such as with Tyr683 in PDE10A, to guide the design of more potent and selective inhibitors. patsnap.com |

| Machine/Deep Learning | Uses algorithms to learn from data and make predictions on complex properties. mdpi.comnih.gov | To predict ADME/T profiles, identify potential off-target effects, and screen virtual libraries for novel active compounds. frontiersin.org |

| Predictive Modeling | Uses computational models to forecast future outcomes or trends. researchgate.net | To simulate the therapeutic effect of a drug derivative before conducting extensive in vivo experiments. nih.gov |

Development of Targeted Delivery Systems for this compound Derivatives

Ensuring that a drug reaches its intended site of action while minimizing exposure to healthy tissues is a central challenge in pharmacology. For derivatives of this compound, particularly those targeting the central nervous system, the development of advanced drug delivery systems is a critical area of future research.

Key strategies include:

Nanoparticle-Based Delivery : Encapsulating drugs within nanoparticles can improve their solubility, stability, and bioavailability. worldbrainmapping.orgmdpi.com For neurological targets, nanoparticles can be engineered to cross the formidable blood-brain barrier (BBB). worldbrainmapping.org

Active Targeting : The surface of nanoparticles can be modified with specific ligands, such as antibodies or peptides, that recognize and bind to receptors on target cells. worldbrainmapping.orgfrontiersin.org This approach increases drug concentration at the site of action, enhancing efficacy and reducing systemic side effects. worldbrainmapping.org For instance, nanoparticles functionalized with antibodies could target antigens expressed on specific neurons or tumor cells. worldbrainmapping.org

Stimuli-Responsive Systems : These "smart" delivery systems are designed to release their payload in response to specific triggers, such as changes in pH or the presence of certain enzymes. frontiersin.org A novel approach involves using photo-controlled "valves" on the surface of mesoporous silica (B1680970) nanoparticles, where UV light of a specific wavelength can trigger the release of an encapsulated drug. rsc.org

| Delivery System | Mechanism | Potential Advantage for this compound |

|---|---|---|

| Nanoparticles | Encapsulates drug to protect it from degradation and improve solubility. worldbrainmapping.orgmdpi.com | Enhanced bioavailability and stability. |

| Surface-Modified Nanoparticles | Uses ligands (e.g., antibodies, peptides) on the nanoparticle surface to bind to specific cell receptors. worldbrainmapping.orgfrontiersin.org | Targeted delivery to specific tissues (e.g., brain), reducing systemic toxicity and improving efficacy. worldbrainmapping.org |

| Stimuli-Responsive Systems | Releases drug in response to a specific trigger like light or pH change. rsc.org | Spatially and temporally controlled drug release at the target site. |

Q & A

What are the key considerations for designing a reproducible synthesis protocol for 2-Methoxyisonicotinamide?

Basic Research Question

To ensure reproducibility, researchers must:

- Specify purity criteria : Use analytical techniques like HPLC (>95% purity, as in and ) and provide detailed characterization data (e.g., H/C NMR, IR, and mass spectrometry) .

- Document reaction conditions : Include solvent ratios, temperature, catalyst concentrations, and reaction times. emphasizes the need for experimental details in the main text or supplementary materials to enable replication .

- Validate known intermediates : Cross-reference CAS numbers (e.g., 105612-50-8 for this compound) and compare spectral data with literature .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Methodological steps include:

- Systematic review : Apply frameworks like COSMOS-E to assess study heterogeneity (e.g., variations in cell lines, assay protocols, or dosage ranges) .

- Meta-analysis : Use statistical tools to aggregate data while accounting for confounding variables (e.g., solvent effects or impurity profiles) .

- Replicate key studies : Prioritize experiments with transparent methodology (see ’s guidelines for reporting experimental details) .

What advanced spectroscopic techniques are critical for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question

Researchers should:

- Combine NMR and X-ray crystallography : For unambiguous determination of regiochemistry and hydrogen-bonding interactions (e.g., methoxy group positioning) .

- Use computational modeling : Pair density functional theory (DFT) with experimental data to predict electronic effects on bioactivity .

- Validate with in vitro assays : Correlate structural modifications (e.g., substituent changes) with activity metrics (IC, EC) .

How should researchers formulate hypotheses about the metabolic stability of this compound?

Basic Research Question

Steps involve:

- Literature-driven hypothesis : Review pharmacokinetic data for structurally analogous compounds (e.g., isonicotinamide derivatives) .

- Leverage in silico tools : Predict metabolic pathways using software like ADMET Predictor or MetaSite .

- Design stability assays : Test under simulated physiological conditions (pH, temperature) and quantify degradation products via LC-MS .

What strategies ensure methodological rigor in dose-response studies involving this compound?

Advanced Research Question

Key strategies include:

- Power analysis : Calculate sample sizes to detect statistically significant effects ( highlights resource planning for reproducibility) .

- Control for batch variability : Use QC-certified reagents (e.g., >95.0% purity, as in ) and validate each batch with analytical standards .

- Blind data analysis : Minimize bias by anonymizing treatment groups during data collection and analysis ( emphasizes ethical and unbiased reporting) .

How can researchers address gaps in mechanistic studies of this compound’s biological targets?

Advanced Research Question

Approaches include:

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify binding partners .

- CRISPR-Cas9 screens : Validate target engagement by knocking out putative targets and measuring activity loss .

- Cross-disciplinary collaboration : Integrate structural biology (e.g., cryo-EM) and cheminformatics to map binding sites .

What are the best practices for curating and synthesizing fragmented literature on this compound?

Basic Research Question

Follow ’s synthesis framework:

- Categorize sources : Group studies by focus (e.g., synthesis, bioactivity, toxicity) .

- Extract key data : Tabulate variables like IC, assay type, and sample purity .

- Identify consensus and outliers : Use heatmaps or forest plots to visualize trends and anomalies .

How to optimize experimental protocols for scaling this compound synthesis without compromising yield?

Advanced Research Question

Optimization steps:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) .

- Monitor reaction kinetics : Employ in situ FTIR or Raman spectroscopy to detect intermediates .

- Compare batch vs. flow chemistry : Assess scalability and purity under continuous vs. batch conditions .

What ethical and reporting standards apply to preclinical studies of this compound?

Basic Research Question

Adhere to:

- ICH guidelines : Ensure compliance with GLP (Good Laboratory Practice) for data integrity ( ) .

- Transparency in negative results : Report failed experiments to avoid publication bias ( ) .

- Ethical review : Obtain approval for animal or human tissue use, as per institutional guidelines .

How can researchers leverage open-access databases to validate computational predictions for this compound?

Advanced Research Question

Utilize resources such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.